α-(3,5-Dinitrophenyl)ethanol
Description
Properties
CAS No. |
126369-45-7 |
|---|---|
Molecular Formula |
C8 H8 N2 O5 |
Molecular Weight |
212.16 |
Synonyms |
α-Methyl-3,5-dinitrobenzenemethanol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for α 3,5 Dinitrophenyl Ethanol and Its Stereoisomers
Strategies for Racemic Synthesis of α-(3,5-Dinitrophenyl)ethanol
The preparation of racemic this compound is commonly achieved through straightforward nucleophilic addition to the carbonyl carbon of 3,5-dinitroacetophenone or by the reduction of this ketonic precursor. These methods are valued for their simplicity and efficiency in producing the alcohol without chiral control.
Nucleophilic Addition Approaches to Carbonyl Precursors
Nucleophilic addition reactions provide a direct route to forming the carbon-carbon or carbon-hydrogen bond necessary to convert 3,5-dinitroacetophenone to this compound. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles capable of adding an alkyl group to a ketone. For the synthesis of this compound, the addition of a methyl group is required. For instance, the reaction of 3,5-dinitroacetophenone with methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li), followed by an acidic workup, would theoretically yield the tertiary alcohol 2-(3,5-dinitrophenyl)propan-2-ol, not the target secondary alcohol. To obtain this compound via a nucleophilic addition that forms the C-C bond, a different precursor would be needed, such as 3,5-dinitrobenzaldehyde, which upon reaction with a methyl nucleophile would yield the desired product.
Another relevant, though less direct, nucleophilic addition is the Reformatsky reaction . This reaction employs an organozinc reagent formed from an α-halo ester and zinc metal. While typically used to synthesize β-hydroxy esters, its principles of nucleophilic addition to a carbonyl group are pertinent. However, for the specific synthesis of this compound, this method is not a direct approach.
The viability of using highly reactive organometallic reagents like Grignard or organolithium compounds with a substrate containing nitro groups, such as 3,5-dinitroacetophenone, can be complicated. Nitro groups are susceptible to side reactions with these strong nucleophiles and bases.
Reduction of Ketonic Derivatives
The most common and direct method for the racemic synthesis of this compound is the reduction of the corresponding ketone, 3,5-dinitroacetophenone. This transformation is typically achieved using hydride-donating reagents.
Sodium Borohydride (NaBH₄): A widely used and selective reducing agent, sodium borohydride is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. It is a mild reagent that chemoselectively reduces the carbonyl group without affecting the nitro functionalities present on the aromatic ring. The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature. The borohydride anion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the final alcohol.
| Reagent | Substrate | Solvent | Product | Observations |
| Sodium Borohydride | 3,5-Dinitroacetophenone | Ethanol | Racemic this compound | Selective reduction of the ketone; nitro groups remain intact. Reaction is typically high yielding. |
Lithium Aluminum Hydride (LiAlH₄): A more powerful and less selective reducing agent than sodium borohydride, lithium aluminum hydride can also reduce the ketone functionality. However, its high reactivity poses a risk of reducing the nitro groups as well, potentially leading to a mixture of products, including amines. Therefore, for the selective reduction of the ketone in 3,5-dinitroacetophenone, the milder sodium borohydride is generally the preferred reagent.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., palladium, platinum, or nickel). While effective for the reduction of carbonyl groups, catalytic hydrogenation can also readily reduce nitro groups to amines. Consequently, achieving selective reduction of the ketone without affecting the nitro groups is challenging and requires careful selection of the catalyst and reaction conditions.
Enantioselective Synthesis of Chiral this compound
The synthesis of specific enantiomers of this compound requires the use of chiral reagents or catalysts to induce stereoselectivity. Key strategies include asymmetric catalytic reductions, the use of chiral auxiliaries, and biocatalytic methods.
Asymmetric Catalytic Reductions of Prochiral Ketones
Asymmetric catalytic reduction involves the use of a chiral catalyst to stereoselectively reduce the prochiral ketone, 3,5-dinitroacetophenone, to one of its enantiomers.
Chiral Oxazaborolidines (Corey-Bakshi-Shibata Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones. This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂). The catalyst coordinates with both the borane and the ketone, creating a rigid transition state that directs the hydride transfer to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol with high enantiomeric excess (ee). The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for synthesizing chiral alcohols.
Noyori-type Asymmetric Hydrogenation: This method utilizes ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in the presence of hydrogen gas. These catalysts are highly effective for the asymmetric hydrogenation of a wide range of ketones to their corresponding chiral alcohols with excellent enantioselectivity. The reaction mechanism involves the formation of a chiral ruthenium hydride species that transfers hydrogen to the ketone in a stereoselective manner. The high efficiency and broad substrate scope of Noyori-type catalysts have made them widely used in both academic and industrial settings.
| Catalytic System | Substrate | Product Configuration | Reported Enantiomeric Excess (ee) | Key Features |
| Chiral Oxazaborolidine (CBS) | 3,5-Dinitroacetophenone | (R) or (S) | Typically >90% | Predictable stereochemistry based on the catalyst's chirality. |
| Ru-BINAP Catalyst (Noyori) | 3,5-Dinitroacetophenone | (R) or (S) | Often >95% | High turnover numbers and applicable to a broad range of ketones. |
Chiral Auxiliary-Mediated Synthesis
In this approach, a chiral auxiliary is temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of this compound, this could involve attaching a chiral auxiliary to an acetic acid derivative, followed by enolate formation and reaction with 3,5-dinitrobenzoyl chloride, and subsequent reduction and cleavage of the auxiliary. A more direct, though less common, approach would be a diastereoselective addition of a nucleophile to a derivative of 3,5-dinitroacetophenone that incorporates a chiral auxiliary.
Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. The stereochemical outcome is controlled by the steric hindrance imposed by the auxiliary, which directs the approach of the incoming reagent from the less hindered face.
| Chiral Auxiliary | Reaction Type | Stereoselectivity Control | Potential Diastereomeric Ratio (dr) |
| Evans Oxazolidinones | Aldol or Alkylation Reactions | Steric hindrance | Often >95:5 |
| Pseudoephedrine | Alkylation of amide enolates | Chelation control | Frequently >98:2 |
While this is a powerful strategy for asymmetric synthesis, its application to the direct synthesis of this compound is not extensively documented and would require a multi-step sequence.
Biocatalytic Pathways for Stereoselective Formation
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity. The reduction of ketones to chiral alcohols is a well-established application of biocatalysis.
Yeast-Mediated Reduction: Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst capable of reducing a wide variety of ketones to their corresponding chiral alcohols. The reduction is carried out by oxidoreductase enzymes present in the yeast cells, which typically follow Prelog's rule to produce the (S)-enantiomer of the alcohol. The reaction is usually performed in an aqueous medium containing a carbohydrate source like sucrose or glucose to provide the necessary reducing equivalents (NAD(P)H). While convenient, the enantiomeric excess and yield can vary depending on the substrate and reaction conditions.
Isolated Alcohol Dehydrogenases (ADHs): For greater control and higher selectivity, isolated alcohol dehydrogenases are often employed. These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. By using a prochiral ketone as a substrate and providing a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol (B130326) or an enzymatic system like glucose/glucose dehydrogenase), ADHs can produce chiral alcohols with very high enantiomeric excess. Both (R)- and (S)-selective ADHs are known, allowing for the synthesis of either enantiomer of the target alcohol.
Lipase-Catalyzed Kinetic Resolution: An alternative biocatalytic approach is the kinetic resolution of racemic this compound. In this method, a lipase enzyme is used to selectively acylate one of the enantiomers of the racemic alcohol, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the acylated ester and the remaining unreacted alcohol can be obtained in high enantiomeric purity.
| Biocatalyst | Method | Product Configuration | Typical Enantiomeric Excess (ee) |
| Baker's Yeast (S. cerevisiae) | Whole-cell reduction | Predominantly (S) | Variable, can be >95% |
| Alcohol Dehydrogenase (ADH) | Isolated enzyme reduction | (R) or (S) | Often >99% |
| Lipase | Kinetic resolution of racemic alcohol | (R) or (S) | Can be >99% for both enantiomers |
Chiral Resolution Techniques for this compound Enantiomers
The separation of the enantiomers of this compound is achieved through techniques that exploit the differential properties of transient diastereomeric complexes formed with a chiral selector. These methods can be broadly categorized into indirect and direct approaches.
Diastereomeric Derivatization and Separation (e.g., via HPLC)
The indirect method of chiral resolution involves the conversion of the enantiomeric mixture of this compound into a mixture of diastereomers. This is accomplished by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent. The resulting diastereomers possess distinct physical properties, such as solubility and chromatographic retention, allowing for their separation by standard techniques like HPLC on an achiral stationary phase.
A common class of chiral derivatizing agents for alcohols are chiral carboxylic acids or their activated derivatives, such as acid chlorides. For instance, a racemic alcohol can be esterified with a chiral acid to produce diastereomeric esters. While this technique is widely applicable, the successful separation is contingent on the selection of a suitable chiral derivatizing agent that provides sufficient separation of the resulting diastereomers. The efficiency of separation can be influenced by factors such as the choice of solvent, temperature, and the specific stationary phase used in the chromatographic separation. Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the original alcohol.
While specific examples detailing the diastereomeric derivatization of this compound are not extensively documented in readily available literature, the general principles of this methodology are well-established for a wide range of chiral alcohols.
Chromatographic Enantioseparation using Chiral Stationary Phases
Direct enantioseparation by HPLC using chiral stationary phases (CSPs) is a powerful and widely used technique for the resolution of racemic compounds, including this compound. This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilitites, resulting in different retention times for the two enantiomers.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in the separation of a wide array of chiral compounds. Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently employed for the resolution of aromatic compounds. The dinitrophenyl group in this compound makes it a suitable candidate for separation on these types of phases due to the potential for strong π-π interactions between the electron-deficient aromatic ring of the analyte and the electron-rich phenyl groups of the chiral selector.
The selection of the mobile phase is crucial for achieving optimal separation. Typically, normal-phase chromatography with mobile phases consisting of a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol) is used with these polysaccharide-based CSPs. The type and concentration of the alcohol modifier significantly influence the retention and resolution of the enantiomers.
The following tables summarize research findings on the enantioseparation of compounds structurally related to this compound, illustrating the utility of polysaccharide-based CSPs.
| Compound | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| 2-Aryl-2-fluoroacetonitrile Derivative 1 | Chiralcel OD | Hexane (B92381)/Ethanol | >1 | Full Separation |
| 2-Aryl-2-fluoroacetonitrile Derivative 2 | Chiralpak AD | Hexane/Ethanol | >1 | Good Resolution |
| 2-Aryl-2-fluoroacetonitrile Derivative 3 | Chiralpak AS | Hexane/Ethanol | 1.26 | 3.48 |
| Compound | Chiral Stationary Phase | Mobile Phase | Outcome |
|---|---|---|---|
| Tropane Derivative 1 | Chiralcel OD-H | n-Hexane/Isopropanol | Complete Separation |
| Tropane Derivative 6 | Chiralpak AD | n-Hexane/Isopropanol | Complete Separation |
| Tropane Derivative 1 | Chiralpak AD | n-Hexane/Isopropanol | No Separation |
These examples highlight that the choice of both the specific polysaccharide-based CSP and the mobile phase composition is critical for achieving successful enantioseparation. The complementary selectivity of different CSPs is often observed, where a compound that is not resolved on one column may be well-separated on another. nsf.govnih.gov
Elucidation of Stereochemical Properties of α 3,5 Dinitrophenyl Ethanol
Analytical Methods for Enantiomeric Purity Assessment
The determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample of α-(3,5-dinitrophenyl)ethanol is crucial for applications where one enantiomer is desired over the other.
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used and effective method for the separation and quantification of enantiomers. researchgate.netcsfarmacie.cz The principle of this technique lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.
For the enantioseparation of this compound, various types of CSPs could be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. nih.govvt.edu The dinitrophenyl group in the analyte can participate in π-π interactions with suitable CSPs, which can enhance the chiral recognition. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. csfarmacie.cz
Table 1: Representative Chiral Stationary Phases and Mobile Phase Systems for the Separation of Chiral Alcohols
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Interaction Mechanism |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric interactions |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Inclusion complexation, dipole-dipole interactions |
| N-(3,5-dinitrobenzoyl)-D-phenylglycine | Hexane/Dichloromethane/Methanol | π-π interactions, hydrogen bonding, dipole stacking |
This table provides examples of CSPs and mobile phases commonly used for the separation of chiral alcohols and related compounds. The optimal conditions for this compound would need to be determined experimentally.
Nuclear magnetic resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of this compound through the use of chiral solvating agents (CSAs). nih.govresearchgate.net In an achiral solvent, the NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed between the enantiomers of the analyte and the CSA. These diastereomeric complexes have different magnetic environments, which can lead to the resolution of specific signals in the NMR spectrum, most commonly the ¹H NMR spectrum.
The 3,5-dinitrobenzoyl moiety in related compounds has been shown to interact effectively with certain CSAs through π-π stacking, enhancing the chemical shift differences between the enantiomers. nih.govacs.org The enantiomeric ratio can then be determined by integrating the corresponding signals for each enantiomer.
Table 2: Potential Chiral Solvating Agents for NMR Analysis of this compound
| Chiral Solvating Agent (CSA) | Typical Solvent | Expected Spectral Change |
| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | CDCl₃ | Splitting of proton signals near the chiral center |
| (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | CDCl₃ | Splitting of proton signals near the chiral center |
| Isomannide-derived carbamates | CDCl₃ | Differentiation of aromatic proton signals |
This table lists examples of CSAs that have been used for the enantiodiscrimination of chiral compounds. The effectiveness of a particular CSA for this compound would depend on the specific intermolecular interactions.
Investigations into Stereochemical Stability and Epimerization Processes of this compound
The stereochemical stability of this compound is a critical factor in its synthesis, resolution, and application in stereoselective processes. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring significantly influences the electronic properties at the benzylic carbon, which in turn governs its propensity to undergo racemization or epimerization.
Investigations into the stereochemical behavior of benzylic alcohols have established that the mechanism of racemization often involves the formation of a carbocation intermediate through the cleavage of the carbon-oxygen bond. The stability of this carbocation is a key determinant of the rate of racemization. For many benzylic alcohols, this process can be catalyzed by acid.
In the case of this compound, the two nitro groups exert a powerful electron-withdrawing effect, which would destabilize a positive charge at the benzylic position. This destabilization of the potential carbocation intermediate makes its formation less favorable. Consequently, this compound is expected to exhibit greater stereochemical stability compared to benzylic alcohols bearing electron-donating or less strongly electron-withdrawing substituents.
Studies on the racemization of various secondary benzylic alcohols have provided evidence supporting this principle. For instance, research has shown that electron-withdrawing groups on the aryl ring disfavor the racemization of these alcohols. This effect is attributed to the increased energy barrier for the formation of the electron-deficient carbocation intermediate. While specific kinetic data for the racemization of this compound is not extensively documented in readily available literature, the general principles of physical organic chemistry strongly suggest its high configurational stability under neutral and moderately acidic or basic conditions.
The stability of the stereocenter in this compound is also implicitly demonstrated in studies focused on its enantioselective synthesis and resolution. The successful enzymatic kinetic resolution of various secondary alcohols, a common method to obtain enantiomerically enriched compounds, relies on the stereochemical integrity of both the substrate and the product under the reaction conditions. The application of such methods to nitro-substituted aromatic alcohols underscores their stability against spontaneous racemization.
While detailed quantitative studies on the epimerization of this compound are not prevalent, the known behavior of analogous compounds allows for well-founded inferences. The conditions required to induce epimerization would likely need to be more forcing than for benzylic alcohols with electron-donating groups. For example, very strong acidic conditions or high temperatures might be necessary to promote the formation of the carbocation intermediate and subsequent loss of stereochemical information. Similarly, under basic conditions, racemization would likely proceed through a deprotonation-reprotonation mechanism if an acidic proton is available alpha to an activating group, which is not the primary pathway for this alcohol.
The following table summarizes the expected relative stability towards racemization for a series of substituted benzylic alcohols based on the electronic effects of their substituents.
| Compound | Substituent(s) | Electronic Effect | Expected Relative Stability Towards Racemization |
| α-(4-Methoxyphenyl)ethanol | 4-OCH₃ | Strong Electron-Donating | Low |
| α-Phenylethanol | -H | Neutral | Moderate |
| α-(4-Chlorophenyl)ethanol | 4-Cl | Weak Electron-Withdrawing | High |
| This compound | 3,5-(NO₂)₂ | Strong Electron-Withdrawing | Very High |
This table illustrates the predicted trend, positioning this compound at the higher end of stereochemical stability due to the significant destabilization of the carbocationic intermediate by the dinitro substitution pattern. Further experimental studies would be beneficial to quantify the precise kinetic parameters of its racemization and epimerization under various conditions.
Mechanistic and Reactivity Studies of α 3,5 Dinitrophenyl Ethanol
Transformations Involving the Hydroxyl Functionality
The hydroxyl group of α-(3,S-Dinitrophenyl)ethanol, situated at a benzylic position, exhibits characteristic reactivity, including oxidation, esterification, etherification, and nucleophilic substitution.
The selective oxidation of α-(3,5-Dinitrophenyl)ethanol to the corresponding ketone, 3,5-dinitrophenyl methyl ketone, can be achieved using a variety of oxidizing agents. The choice of reagent is crucial to prevent over-oxidation or side reactions involving the sensitive nitro groups.
Commonly employed reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium-based methods such as the Swern and Dess-Martin periodinane oxidations.
The general mechanism for oxidation with a chromium(VI) reagent involves the formation of a chromate (B82759) ester intermediate. Subsequent abstraction of the benzylic proton by a base (such as pyridine) facilitates the elimination of a reduced chromium species and formation of the ketone.
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Advantages |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild, selective for aldehydes from primary alcohols |
| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) | Versatile, can oxidize primary alcohols to carboxylic acids in DMF |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂), low temperature (-78 °C) | Mild, avoids heavy metals |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild, high-yielding, neutral conditions |
The electron-withdrawing nature of the 3,5-dinitrophenyl group is expected to have a minimal direct electronic effect on the oxidation mechanism at the benzylic carbon. However, the steric hindrance and potential for interaction with the reagents should be considered in optimizing reaction conditions.
Esterification and etherification reactions of this compound serve not only as synthetic transformations but also as valuable tools for probing reaction mechanisms, particularly nucleophilic substitution pathways at the benzylic carbon.
Esterification: The formation of esters from this compound can be accomplished through reaction with acyl chlorides or carboxylic acids under acidic catalysis (e.g., Fischer esterification). The kinetics of these reactions can provide insights into the steric and electronic environment of the hydroxyl group. For instance, comparing the esterification rates of this compound with other substituted phenylethanols can quantify the electronic influence of the dinitrophenyl group on the nucleophilicity of the hydroxyl oxygen.
Etherification: Ether synthesis, such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. The rate of this Sₙ2 reaction is sensitive to the steric accessibility of the alkoxide.
These derivatization reactions are crucial for mechanistic studies of nucleophilic substitution at the benzylic carbon, as esters and ethers can be designed as substrates with suitable leaving groups.
The benzylic position of this compound is susceptible to nucleophilic substitution. The operative mechanism, either unimolecular (Sₙ1) or bimolecular (Sₙ2), is highly dependent on the nature of the leaving group, the incoming nucleophile, the solvent, and the stability of the potential carbocation intermediate.
The Sₙ1 mechanism proceeds through a carbocation intermediate. The presence of the phenyl ring can stabilize a benzylic carbocation through resonance. However, the strongly electron-withdrawing nitro groups at the meta positions of the dinitrophenyl ring will significantly destabilize the carbocation, making the Sₙ1 pathway less favorable compared to unsubstituted or electron-donating substituted systems.
The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance. Given the potential for carbocation destabilization, the Sₙ2 pathway is a likely mechanism for nucleophilic substitution at the benzylic carbon of this compound derivatives, provided a good leaving group is present.
Mechanistic studies often involve converting the hydroxyl group into a better leaving group, such as a tosylate or a halide, and then studying the kinetics of substitution with various nucleophiles.
Reactivity of the Dinitrophenyl Moiety
The dinitrophenyl group is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This electronic characteristic dictates the reactivity of the aromatic ring.
The 3,5-dinitro substitution pattern does not activate the ring towards nucleophilic aromatic substitution (SₙAr) as effectively as ortho and para substitution. In a typical SₙAr mechanism, the rate-determining step is the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). For a leaving group at a position other than ortho or para to the nitro groups, the negative charge of the intermediate cannot be delocalized onto the nitro groups, resulting in lower stability and slower reaction rates.
However, the ethanol (B145695) side chain can potentially influence the reactivity. The hydroxyl group, especially if deprotonated, could act as an internal nucleophile, potentially leading to intramolecular cyclization reactions under certain conditions. Furthermore, the electronic effect of the α-hydroxyethyl group, while primarily inductive, could subtly modulate the electron density of the aromatic ring.
The nitro groups of the dinitrophenyl moiety are readily reduced to amino groups using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), and metal/acid combinations (e.g., Sn/HCl, Fe/HCl).
The reduction of the two nitro groups can proceed stepwise, allowing for the potential isolation of the intermediate nitro-amino compound under carefully controlled conditions.
If a chiral reducing agent were employed, it could potentially lead to kinetic resolution or diastereoselective reduction if there is any interaction between the chiral reagent and the stereocenter of the substrate.
Reaction Kinetic and Mechanistic Investigations of this compound
The study of reaction kinetics and mechanisms provides fundamental insights into the chemical behavior of molecules. For this compound, a secondary alcohol bearing a strongly deactivated aromatic ring, these investigations are crucial for understanding its reactivity, particularly in oxidation reactions. The presence of two electron-withdrawing nitro groups on the phenyl ring significantly influences the electron density at the benzylic carbon, thereby affecting the rates and pathways of reactions involving this center.
Detailed Mechanistic Elucidation via Kinetic Studies
Kinetic studies are instrumental in elucidating the step-by-step sequence of a chemical reaction, known as its mechanism. While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established mechanisms of secondary alcohol oxidation and the principles of physical organic chemistry, such as the Hammett equation.
The oxidation of secondary alcohols, such as this compound, to ketones is a common and well-studied transformation. A frequently employed oxidizing agent for this purpose is chromic acid (H₂CrO₄), which is typically formed in situ from sources like potassium dichromate (K₂Cr₂O₇) and a strong acid. truman.edulibretexts.org The general mechanism for this oxidation involves several key steps. truman.edu
Initially, the alcohol oxygen attacks the chromium atom of chromic acid to form a chromate ester intermediate. truman.edulibretexts.org This is followed by the rate-determining step, which involves the removal of the proton from the carbon bearing the hydroxyl group by a base (often water) and the simultaneous cleavage of the O-Cr bond. libretexts.org This step can be viewed as an E2-like elimination. libretexts.org
The electronic nature of the substituents on the phenyl ring plays a critical role in the rate of this reaction. The Hammett equation, which relates reaction rates to the electronic properties of substituents, is a powerful tool for these mechanistic investigations. wikipedia.org The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of the substituent. wikipedia.org
For the oxidation of substituted phenylethanols, the reaction constant (ρ) is typically negative, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. This is because the rate-determining step involves the removal of a proton from the benzylic carbon, and a buildup of partial positive charge at this carbon in the transition state. Electron-donating groups can stabilize this partial positive charge, thus increasing the reaction rate.
Conversely, the two nitro groups in this compound are potent electron-withdrawing groups. Their presence is expected to significantly decrease the rate of oxidation compared to unsubstituted phenylethanol. This deactivation arises from the destabilization of the electron-deficient transition state.
A hypothetical Hammett plot for the oxidation of various substituted phenylethanols would be expected to show a linear correlation. The position of this compound on this plot would lie far to the right, corresponding to a large positive σ value and a consequently slower reaction rate.
Table 1: Hypothetical Hammett Plot Data for the Oxidation of Substituted Phenylethanols
| Substituent (X) in α-(X-phenyl)ethanol | σ Value | log(k/k₀) | Relative Rate (k/k₀) |
| 4-Methoxy | -0.27 | 0.54 | 3.47 |
| 4-Methyl | -0.17 | 0.34 | 2.19 |
| H | 0.00 | 0.00 | 1.00 |
| 4-Chloro | 0.23 | -0.46 | 0.35 |
| 3-Nitro | 0.71 | -1.42 | 0.04 |
| 3,5-Dinitro | 1.42 | -2.84 | 0.0014 |
Note: The ρ value is assumed to be -2.0 for this illustrative table. The σ value for the 3,5-dinitro substituent is the sum of the individual 3-nitro and 5-nitro σ values.
Identification and Characterization of Reaction Intermediates
The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic chemistry. In the context of the oxidation of this compound, the primary intermediate is the chromate ester. truman.edu
The formation of this intermediate involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic chromium atom of chromic acid. This is generally a rapid and reversible step. truman.edu The structure of this intermediate would be α-(3,5-dinitrophenyl)ethyl chromate.
Direct observation and characterization of such intermediates can be challenging due to their transient nature. However, their existence is strongly supported by a large body of evidence from kinetic studies, isotopic labeling experiments, and theoretical calculations on analogous systems.
Following the formation of the chromate ester, the subsequent rate-determining step leads to the formation of the corresponding ketone, 3,5-dinitroacetophenone, and a reduced chromium species, typically Cr(IV) in the form of H₂CrO₃. truman.edulibretexts.org This chromium species then undergoes further rapid reactions to ultimately yield the stable Cr(III) ion. truman.edu
Scheme 1: Plausible Mechanism for the Oxidation of this compound by Chromic Acid
Formation of Chromate Ester (Fast, Reversible): this compound + H₂CrO₄ ⇌ α-(3,5-Dinitrophenyl)ethyl chromate + H₂O
Rate-Determining Step (Slow): α-(3,5-Dinitrophenyl)ethyl chromate + H₂O → 3,5-Dinitroacetophenone + H₂CrO₃ + H₃O⁺
Further Reduction of Chromium (Fast): Subsequent fast steps involving the reduction of Cr(IV) to Cr(III).
The characterization of the final product, 3,5-dinitroacetophenone, can be readily achieved using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), confirming the outcome of the reaction.
Computational and Theoretical Studies of α 3,5 Dinitrophenyl Ethanol
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and energetics of organic molecules. nih.govjmchemsci.com DFT calculations can determine the optimized molecular geometry, bond energies, and the distribution of electrons within α-(3,5-dinitrophenyl)ethanol. For the 3,5-dinitrophenyl moiety, the strong electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the entire molecule. DFT studies on analogous compounds, such as 3,5-dinitrobenzoic acid (DNBA), reveal that the nitro groups delocalize electron density from the aromatic ring, which in turn affects the alcohol substituent. nih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. youtube.comdergipark.org.tr
For this compound, the HOMO is expected to be localized primarily on the ethanol (B145695) substituent, specifically the oxygen atom, and to a lesser extent on the aromatic ring. This orbital represents the site of nucleophilicity. Conversely, the LUMO is anticipated to be predominantly located on the dinitrophenyl ring, with significant contributions from the nitro groups. This distribution makes the aromatic ring highly susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net In molecules with strong electron-withdrawing groups like the dinitrophenyl fragment, this gap is generally smaller, indicating a predisposition towards reactions where the molecule acts as an electron acceptor. DFT calculations on the closely related 3,5-dinitrobenzoic acid (DNBA) provide insight into the expected values for these parameters. nih.govresearchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies for Analogous Compound 3,5-Dinitrobenzoic Acid (DNBA) Data based on DFT/B3LYP/6-311G(d,p) calculations for a similar molecular structure.
| Parameter | Energy (eV) |
| EHOMO | -8.5 |
| ELUMO | -4.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
This table presents representative data from an analogous compound to illustrate the expected electronic properties. The values for this compound would differ but follow similar trends.
Molecular Electrostatic Potential (MEP) surface mapping provides a visual representation of the charge distribution on the van der Waals surface of a molecule. libretexts.org It is an invaluable tool for identifying electrophilic and nucleophilic sites. The MEP is calculated by considering the interaction energy of a positive point charge with the nuclei and electrons of the molecule.
For this compound, the MEP surface would show distinct regions of charge:
Negative Potential (Red/Yellow): These regions are electron-rich and correspond to the oxygen atoms of the nitro groups and the hydroxyl group. These are the primary sites for electrophilic attack.
Positive Potential (Blue): These areas are electron-deficient. Due to the powerful electron-withdrawing effect of the two nitro groups, a significant region of positive electrostatic potential is expected over the aromatic ring. tandfonline.comresearchgate.net This positive region indicates the molecule's susceptibility to nucleophilic attack. The hydrogen of the hydroxyl group will also exhibit a positive potential.
The presence of strongly positive electrostatic potential maxima on the molecular surfaces of nitroaromatic compounds has been quantitatively related to their impact sensitivities, where a more positive potential correlates with greater sensitivity. tandfonline.com
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Theoretical conformational analysis can identify the most stable arrangements of the molecule by calculating the energies of different rotamers, particularly concerning the rotation around the C(phenyl)-C(ethanol) and C-O bonds. Studies on similarly substituted benzenes show that the orientation of substituents relative to the ring is a key determinant of stability. rsc.org
Intermolecular interactions, especially hydrogen bonding, play a significant role in the condensed phase. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom). It can form hydrogen bonds with other this compound molecules or with solvent molecules. Computational studies on the interaction between dinitrobenzene and alcohols have demonstrated the formation of stable hydrogen-bonded complexes. researchgate.net The nitro groups can also act as weak hydrogen bond acceptors. These interactions are crucial for understanding crystal packing, solubility, and interactions with biological systems. nih.gov
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound. By modeling the reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed.
A key reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the dinitrophenyl ring makes it an excellent substrate for this type of reaction. Theoretical models can simulate the attack of a nucleophile on the aromatic ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.netccsenet.org DFT calculations can be used to determine the geometry and energy of the transition state for the formation of this intermediate, which is often the rate-determining step. nih.gov Studies on the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN) have computationally explored similar mechanisms, identifying the formation of a Meisenheimer complex at the carbon bearing the leaving group as the most favorable pathway. acs.org
Other potential reactions, such as oxidation of the alcohol group or reactions involving the nitro groups, can also be modeled to predict their feasibility and elucidate their mechanisms.
Prediction of Spectroscopic Signatures for Mechanistic Insights (beyond identification)
While spectroscopy is primarily an identification tool, theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) with high accuracy. researchgate.net This predictive power can be leveraged to gain deeper mechanistic insights. acdlabs.comgithub.io
For instance, if a reaction involving this compound is proposed to proceed through a specific intermediate, the NMR or IR spectrum of that intermediate can be computationally predicted. Comparing this predicted spectrum with experimental spectroscopic data taken during the reaction can provide strong evidence for or against the existence of that intermediate. For example, the formation of a Meisenheimer complex in an SNAr reaction involves a change in the hybridization of one of the aromatic carbons from sp2 to sp3. This change would lead to a dramatic upfield shift in its 13C NMR signal, a signature that can be precisely predicted through DFT calculations. chemaxon.comnmrdb.org Similarly, changes in vibrational frequencies in the IR spectrum upon complexation or during a reaction can be calculated and compared with experimental results to support a proposed mechanism. chemicalbook.comnist.gov
Future Research Directions and Perspectives
Innovations in Green Synthetic Routes for α-(3,5-Dinitrophenyl)ethanol
The development of environmentally benign synthetic methods for producing this compound is a paramount objective in contemporary organic synthesis. Green chemistry principles, such as the use of renewable resources, energy efficiency, and waste reduction, are central to these innovative approaches. dergipark.org.trmdpi.comresearchgate.net A significant area of focus is the use of biocatalysts, which offer high selectivity and operate under mild reaction conditions. nih.gov
Biocatalytic reduction of the corresponding ketone, 3',5'-dinitroacetophenone, stands out as a promising green route. This can be achieved using whole-cell biocatalysts or isolated enzymes, which circumvents the need for harsh reducing agents and toxic metal catalysts. nih.gov Plant-based catalysts, for instance, are gaining attention for their biodegradability, low toxicity, and cost-effectiveness in facilitating reduction reactions. dergipark.org.tr The use of enzymes such as alcohol dehydrogenases is also a well-established method for the enantioselective reduction of ketones, which is crucial for the synthesis of chiral alcohols. nih.gov
The table below summarizes various green synthetic approaches that could be adapted for the synthesis of this compound.
| Green Synthetic Approach | Catalyst/Reagent | Advantages |
| Biocatalytic Reduction | Whole-cell biocatalysts (e.g., Daucus carota) | High enantioselectivity, mild reaction conditions, renewable catalyst. |
| Enzymatic Reduction | Isolated alcohol dehydrogenases | High specificity, potential for high enantiomeric excess. |
| Catalytic Transfer Hydrogenation | Non-precious metal catalysts with green hydrogen donors | Avoidance of stoichiometric metal hydrides, reduced waste. |
| Sonochemical Synthesis | Ultrasound irradiation | Shorter reaction times, use of water as a solvent. nih.gov |
Exploration of Novel Reactivity Patterns and Transformations
While the synthesis of this compound is a key area of research, the exploration of its subsequent chemical transformations is equally important for expanding its utility as a synthetic intermediate. The presence of the nitro groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. researchgate.net
Future research will likely focus on elucidating the full range of reactions that this compound can undergo. This includes investigating its behavior in the presence of various nucleophiles, electrophiles, and under different catalytic conditions. For instance, the nitro groups can be reduced to amino groups, which then opens up a vast array of further functionalization possibilities, such as diazotization and coupling reactions.
The hydroxyl group of this compound can also be a site for various transformations. Esterification, etherification, and oxidation to the corresponding ketone are fundamental reactions that can be explored under various conditions to yield a diverse range of derivatives. The interplay between the reactivity of the hydroxyl group and the dinitrophenyl ring will be a fertile ground for discovering novel chemical transformations.
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound synthesis and its subsequent transformations into continuous flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. acs.orgseqens.combohrium.comamf.chresearchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream, offers superior control over reaction parameters such as temperature, pressure, and reaction time. seqens.comamf.ch This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which is often the case in the synthesis and manipulation of nitroaromatic compounds. nih.govresearchgate.net
Automated synthesis platforms can further enhance the efficiency of producing and derivatizing this compound. nih.govsigmaaldrich.comsynplechem.commedium.comwikipedia.orgchimia.ch These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new reaction pathways and the generation of compound libraries for screening purposes. nih.gov
The table below outlines the potential benefits of integrating flow chemistry and automated synthesis for reactions involving this compound.
| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety for handling nitroaromatic compounds, precise control over reaction conditions, improved scalability, and potential for telescoping multi-step reactions. acs.orgseqens.combohrium.comamf.chresearchgate.netunimi.itnih.govuc.ptresearchgate.net |
| Automated Synthesis | Increased throughput for library synthesis, improved reproducibility, and reduced manual labor. nih.govsigmaaldrich.comsynplechem.commedium.comwikipedia.orgchimia.ch |
Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in-situ spectroscopic techniques is crucial. These methods allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction pathways. acs.orgnih.govresearchgate.netdocumentsdelivered.com
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the molecular changes occurring during a reaction. For instance, the formation and consumption of reactants, intermediates, and products can be tracked by observing changes in their characteristic spectral signatures.
The table below highlights some in-situ spectroscopic techniques and the information they can provide for reactions involving this compound.
| Spectroscopic Technique | Information Obtainable |
| In-situ FTIR/Raman | Monitoring of functional group transformations (e.g., reduction of nitro groups, reactions of the hydroxyl group). |
| In-situ NMR | Structural elucidation of intermediates and products in real-time. |
| UV-Vis Spectroscopy | Tracking the concentration of chromophoric species, such as the dinitrophenyl moiety. acs.org |
Synergistic Application of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental studies is a powerful approach for accelerating research and gaining a deeper understanding of the chemical properties and reactivity of this compound. grnjournal.usrsc.orgnih.govquantistry.comrsc.orgresearchgate.netunimib.itrsc.orgrsc.org Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular structures, reaction pathways, and spectroscopic properties. researchgate.netunimib.itrsc.orgrsc.org
These theoretical predictions can guide the design of experiments, helping to identify promising reaction conditions and catalysts. Conversely, experimental results can be used to validate and refine computational models, leading to a more accurate understanding of the underlying chemical principles.
For example, DFT calculations can be employed to investigate the mechanism of the reduction of 3',5'-dinitroacetophenone to this compound, providing insights into the transition states and activation energies involved. researchgate.netrsc.org This information can then be used to select the most efficient catalyst and reaction conditions for the experimental synthesis. This integrated approach is expected to play a pivotal role in the future development of novel and efficient synthetic routes and applications for this compound.
Q & A
Q. What are the key synthetic routes for preparing α-(3,5-Dinitrophenyl)ethanol, and how can reaction conditions be optimized?
this compound can be synthesized via nitration of benzyl alcohol derivatives followed by reduction or hydroxylation. A common approach involves:
- Nitration : Introduce nitro groups to a phenyl precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration .
- Purification : Recrystallization from ethanol or methanol improves purity, as demonstrated in analogous nitroaromatic alcohol syntheses .
- Yield Optimization : Adjust stoichiometry (e.g., excess nitric acid for complete nitration) and monitor reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR : The aromatic proton signals (δ 8.5–9.0 ppm for nitro-substituted protons) and ethanol moiety (δ 1.2–1.5 ppm for -CH₂CH₃) confirm the structure. Compare with reference data for 3,5-dinitrobenzyl alcohol derivatives .
- IR : Strong absorbance bands near 1520 cm⁻¹ and 1340 cm⁻¹ indicate symmetric and asymmetric NO₂ stretching. A broad O-H stretch (~3300 cm⁻¹) confirms the alcohol group .
- Purity : Monitor by HPLC using a C18 column with a methanol-water mobile phase, referencing retention times of known standards .
Q. What derivatization methods enhance chromatographic detection of this compound?
Derivatization into esters (e.g., 3,5-dinitrobenzoates) improves volatility and detection sensitivity:
- Procedure : React with 3,5-dinitrobenzoyl chloride in anhydrous pyridine. Isolate the derivative via recrystallization (ethanol/water) .
- Analysis : Compare melting points (e.g., methyl 3,5-dinitrobenzoate melts at 65–105°C) and chromatographic retention times against standards .
Advanced Questions
Q. How can enantiomers of this compound be resolved, and what role does chiral chromatography play?
- Chiral Derivatization : Convert the alcohol to a carbamate using 3,5-dinitrophenyl isocyanate. This creates diastereomers separable via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Chromatographic Conditions : Use a hexane/isopropanol gradient (90:10 v/v) at 1.0 mL/min. Monitor enantiomeric excess (ee) via UV detection at 254 nm .
Q. How does the 3,5-dinitrophenyl group influence stability under varying pH and temperature?
- pH Stability : The electron-withdrawing nitro groups reduce electron density on the phenyl ring, increasing resistance to nucleophilic attack. However, acidic conditions (pH < 2) may protonate the hydroxyl group, accelerating decomposition .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at –20°C in inert atmospheres to prevent radical-mediated degradation .
Q. How can computational chemistry predict reactivity and biological interactions of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting electrophilic regions (nitro groups) for nucleophilic interactions .
- Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The nitro groups may form hydrogen bonds with active-site residues, while the ethanol moiety contributes to solubility .
Q. What are the challenges in analyzing degradation products of this compound?
- LC-MS/MS : Use a triple quadrupole mass spectrometer in MRM mode to detect nitro-reduction products (e.g., amine derivatives) and oxidative byproducts. A BEH C18 column with 0.1% formic acid in acetonitrile/water achieves baseline separation .
- Contradictions : Evidence suggests nitro groups stabilize the core structure, but photodegradation under UV light may produce 3,5-dinitrophenol. Validate with controlled stress testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
